molecular formula C6H5ClOS B2548201 3-Chloro-4-methyl-thiophene-2-carbaldehyde CAS No. 1258283-00-9

3-Chloro-4-methyl-thiophene-2-carbaldehyde

Cat. No. B2548201
CAS RN: 1258283-00-9
M. Wt: 160.62
InChI Key: WXRJDMVPMNSPHU-UHFFFAOYSA-N
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Description

“3-Chloro-4-methyl-thiophene-2-carbaldehyde” is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are essential in industrial chemistry and material science, and they play a significant role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-methyl-thiophene-2-carbaldehyde” would be similar to that of other thiophene derivatives, with a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives are involved in various chemical reactions. For instance, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, often involves thiophene derivatives .

Scientific Research Applications

Role in Synthesis of Thiophene Derivatives

Thiophene-based analogs, including 3-Chloro-4-methyl-thiophene-2-carbaldehyde, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives, including 3-Chloro-4-methyl-thiophene-2-carbaldehyde, are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Nonsteroidal Anti-Inflammatory Drug

For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Dental Anesthetic

Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Synthesis Methods

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

properties

IUPAC Name

3-chloro-4-methylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-3-9-5(2-8)6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRJDMVPMNSPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methyl-thiophene-2-carbaldehyde

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